molecular formula C16H14ClN3O2 B12922740 2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide CAS No. 920506-35-0

2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B12922740
CAS No.: 920506-35-0
M. Wt: 315.75 g/mol
InChI Key: YQDLWFOZWSGUJG-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The resulting indole derivative undergoes further reactions to introduce the chloro and pyridine carboxamide groups. Industrial production methods may involve optimizing reaction conditions and using catalysts to increase yield and purity .

Chemical Reactions Analysis

2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways . For example, it may activate tropomyosin-related kinase B (TrkB), leading to neuroprotective effects .

Comparison with Similar Compounds

2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide can be compared with other indole derivatives, such as:

Properties

CAS No.

920506-35-0

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

2-chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H14ClN3O2/c17-15-12(2-1-6-18-15)16(22)19-7-5-10-9-20-14-4-3-11(21)8-13(10)14/h1-4,6,8-9,20-21H,5,7H2,(H,19,22)

InChI Key

YQDLWFOZWSGUJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCCC2=CNC3=C2C=C(C=C3)O

Origin of Product

United States

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